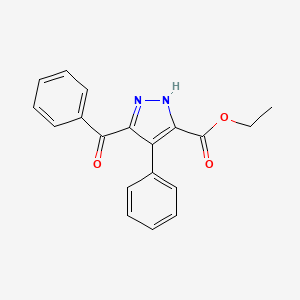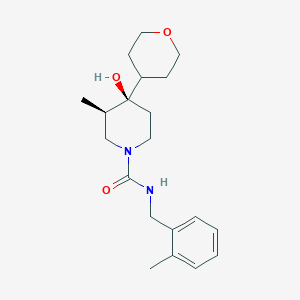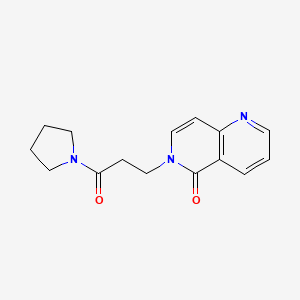![molecular formula C15H24N2O2S2 B5688282 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine, also known as P-MT, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the family of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes such as angiotensin-converting enzyme (ACE) and cyclooxygenase (COX), which are involved in the regulation of blood pressure and inflammation, respectively. 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has also been shown to activate the antioxidant defense system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to decrease blood pressure in animal models of hypertension, and to reduce inflammation in models of acute and chronic inflammation. 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has also been shown to inhibit the growth of cancer cells, and to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine is also stable under normal laboratory conditions, which allows for long-term storage. However, one limitation of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anticancer agent, particularly in the treatment of breast and lung cancers. Further research is also needed to fully understand the mechanism of action of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine and to optimize its pharmacological properties for therapeutic use.
Synthesemethoden
The synthesis of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine involves the reaction of 1-(4-methylthiobenzyl)piperazine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and the product is purified using column chromatography. The yield of the synthesis process is typically around 70%.
Wissenschaftliche Forschungsanwendungen
1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and antitumor effects. 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has also been investigated for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S2/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZZYJIVOFUXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5688206.png)
![7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5688220.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methylphenyl)methanone](/img/structure/B5688222.png)
![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)


![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)

![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)

![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)